molecular formula C12H14N4O B1682385 チラセムチブ CAS No. 1005491-05-3

チラセムチブ

カタログ番号: B1682385
CAS番号: 1005491-05-3
分子量: 230.27 g/mol
InChIキー: RSQGZEAXODVTOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

チラセムチブは、CK-2017357としても知られており、速筋トロポニン複合体の小分子活性化剤です。主に、筋萎縮性側索硬化症(ALS)などの骨格筋の弱さや疲労に関連する疾患の治療のために開発されています。チラセムチブはサルコメアをカルシウムに感受性にし、それにより筋肉の収縮力を高めます .

科学的研究の応用

Amyotrophic Lateral Sclerosis (ALS)

Phase II and III Trials:

  • The BENEFIT-ALS trial, a Phase IIb study, involved 605 participants and aimed to assess Tirasemtiv's safety and efficacy. Although the drug was found safe, it did not meet its primary endpoint concerning the ALS Functional Rating Scale. However, it showed a statistically significant reduction in the decline of Slow Vital Capacity (SVC), suggesting potential benefits in respiratory function .
  • The subsequent VITALITY-ALS Phase III trial included 744 participants and also failed to demonstrate significant improvements in SVC or muscle strength compared to placebo. Notably, tolerability issues were highlighted as a critical factor affecting the study's outcomes .

Spinal Muscular Atrophy (SMA)

In preclinical studies using mouse models of SMA, Tirasemtiv demonstrated significant improvements in muscle force and fatigue resistance. For instance:

  • In adult-onset SMA mice, Tirasemtiv-treated subjects exhibited enhanced grip strength and prolonged hang time on a grid test compared to controls .
  • In intermediate-severity SMA models, Tirasemtiv increased submaximal muscle force during nerve stimulation .

Other Neuromuscular Disorders

Tirasemtiv has shown promise in enhancing muscle function in various neuromuscular conditions characterized by reduced neuromuscular input. Studies indicate that it can amplify skeletal muscle response to nerve activation, potentially benefiting conditions like myasthenia gravis and Charcot-Marie-Tooth disease .

Summary of Clinical Findings

Study NamePhaseParticipantsPrimary EndpointOutcome
BENEFIT-ALSIIb605ALS Functional Rating ScaleNo significant improvement; reduced decline in SVC
VITALITY-ALSIII744Slow Vital CapacityNo significant difference; tolerability issues noted
Preclinical SMAN/AMiceMuscle Force & FatigueIncreased grip strength; improved fatigue resistance

Case Study: BENEFIT-ALS Trial

The BENEFIT-ALS trial was pivotal in assessing Tirasemtiv's potential for ALS patients. Despite not meeting its primary efficacy endpoint, secondary analyses indicated that patients receiving Tirasemtiv experienced a slower decline in SVC, suggesting that while the drug may not halt disease progression, it could improve respiratory function—a critical aspect of patient care.

Case Study: Preclinical SMA Models

In studies involving SMA mouse models, Tirasemtiv's ability to enhance muscle force and resistance to fatigue was notable. These findings support its potential as a treatment option for SMA, indicating that further clinical exploration is warranted.

作用機序

チラセムチブは、速筋トロポニン複合体を選択的に活性化することにより、その効果を発揮します。調節トロポニン複合体からのカルシウムの放出を遅らせることにより、サルコメアをカルシウムに感受性にします。これは、特に低〜中程度の神経刺激頻度で、筋力の産生を増加させます . 分子標的は速筋トロポニン複合体であり、関与する経路はカルシウムシグナル伝達と筋肉の収縮に関連しています .

準備方法

チラセムチブの合成には、いくつかのステップが含まれ、重要な中間体の調製から始まります。重要な中間体の1つは、6-ブロモ-イミダゾ[4,5-b]ピラジン-2-オンです。一般的な手順には、3,5-ジブロモピラジン-2-アミンと第一アミンをマイクロ波反応バイアル中で反応させることが含まれます . 詳細な合成経路と反応条件は、機密情報であり、通常は窒素雰囲気下で、水分や空気敏感な反応を避けるために実施されます .

化学反応の分析

チラセムチブは、次のようなさまざまな化学反応を受けます。

科学研究への応用

チラセムチブは、さまざまな神経筋疾患における潜在的な治療効果について、広く研究されてきました。主な用途には、以下のようなものがあります。

類似化合物との比較

チラセムチブは、レルドセムチブなどの他の速筋トロポニン活性化剤と比較されます。レルドセムチブは、チラセムチブに比べて、筋肉の活性化効力と忍容性が向上した第二世代の化合物です . 両方の化合物は、類似の作用機序を共有していますが、薬物動態と臨床的有効性に違いがあります .

類似化合物

チラセムチブの独自性は、速筋トロポニン複合体を選択的に活性化できる点にあり、神経筋疾患の有望な治療薬となっています。

生物活性

Tirasemtiv (formerly known as CK-2017357) is a fast skeletal muscle troponin activator developed by Cytokinetics, Inc. It acts by increasing the sensitivity of the troponin complex to calcium, which enhances muscle contraction in response to neuronal input. This mechanism positions Tirasemtiv as a potential therapeutic agent for conditions characterized by muscle weakness, such as amyotrophic lateral sclerosis (ALS) and other neuromuscular disorders.

Tirasemtiv selectively activates the fast skeletal muscle troponin complex, leading to several physiological effects:

  • Increased Calcium Sensitivity : Tirasemtiv amplifies the response of muscle fibers to calcium ions, shifting the force-calcium relationship leftward, which results in increased muscle force at submaximal activation levels .
  • Enhanced Muscle Performance : In preclinical studies, Tirasemtiv has been shown to improve muscle strength and reduce fatigue in various animal models, including those with neuromuscular diseases .
MechanismDescription
Calcium SensitivityIncreases affinity of troponin for calcium
Muscle Force AmplificationEnhances force production at submaximal stimulation rates
Fatigue ResistanceDelays onset of muscle fatigue during exertion

Preclinical Studies

  • Animal Models :
    • In B6SJL-SOD1G93A mice (a model for ALS), Tirasemtiv significantly increased forelimb grip strength by 38% compared to vehicle controls at a 25% grip strength deficit milestone .
    • In a nemaline myopathy mouse model, Tirasemtiv improved muscle performance both in vivo and in vitro, enhancing force response to submaximal stimulation frequencies and reducing the energetic cost of force generation .

Clinical Trials

Tirasemtiv has undergone several clinical trials to evaluate its efficacy and safety in humans:

  • BENEFIT-ALS Trial :
    • A Phase IIb trial involving 711 patients with ALS aimed to assess the drug's impact on muscle strength and function.
    • Results indicated that while Tirasemtiv was generally safe, it did not meet its primary endpoint of slowing disease progression as measured by the ALS Functional Rating Scale (ALSFRS) .
  • VITALITY-ALS Trial :
    • This Phase III trial also reported negative results regarding efficacy, although some secondary outcomes related to respiratory function showed mixed results .

Table 2: Summary of Clinical Trial Outcomes

Trial NamePhaseParticipantsPrimary EndpointOutcome
BENEFIT-ALSIIb711ALSFRS changeNo significant difference from placebo
VITALITY-ALSIIINot specifiedSlow Vital CapacityMixed results; not statistically significant

Case Studies

Several case studies have highlighted individual responses to Tirasemtiv treatment:

  • A patient with ALS demonstrated improved respiratory function metrics despite overall trial results indicating no significant benefit on disease progression. This suggests potential for targeted therapeutic effects in specific patient populations .

特性

IUPAC Name

5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-4-8-7-13-10-11(14-8)16(12(17)15-10)9(5-2)6-3/h1,7,9H,5-6H2,2-3H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQGZEAXODVTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C2=NC(=CN=C2NC1=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143379
Record name Tirasemtiv
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005491-05-3
Record name Tirasemtiv [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005491053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tirasemtiv
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12209
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tirasemtiv
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIRASEMTIV
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8WSM7R635
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tirasemtiv
Reactant of Route 2
Tirasemtiv
Reactant of Route 3
Tirasemtiv
Reactant of Route 4
Tirasemtiv
Reactant of Route 5
Tirasemtiv
Reactant of Route 6
Reactant of Route 6
Tirasemtiv

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。